molecular formula C8H13N3 B1610681 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-amine CAS No. 55440-18-1

2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-amine

Cat. No.: B1610681
CAS No.: 55440-18-1
M. Wt: 151.21 g/mol
InChI Key: INOZMKDVQAFGQI-UHFFFAOYSA-N
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Description

2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-amine is a heterocyclic compound with a unique structure that includes a seven-membered ring fused with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cycloheptanone derivative with hydrazine to form the pyrazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions can result in various derivatives depending on the substituents introduced .

Scientific Research Applications

2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-amine exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biological pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethylamine
  • 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethylamine
  • 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine

Uniqueness

2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-amine is unique due to its seven-membered ring fused with a pyrazole ring, which imparts distinct chemical and physical properties. This structure allows for specific interactions with molecular targets, making it valuable in various applications .

Properties

IUPAC Name

1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c9-8-6-4-2-1-3-5-7(6)10-11-8/h1-5H2,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOZMKDVQAFGQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)NN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80480669
Record name 3-Cycloheptapyrazolamine, 1,4,5,6,7,8-hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55440-18-1
Record name 1,4,5,6,7,8-Hexahydro-3-cycloheptapyrazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55440-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cycloheptapyrazolamine, 1,4,5,6,7,8-hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-amine
Reactant of Route 2
2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-amine
Reactant of Route 3
2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-amine
Reactant of Route 4
2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-amine
Reactant of Route 5
2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-amine
Reactant of Route 6
2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-amine

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